Ethyl 2-(2-aminothiazol-4-yl)glyoxylate chemical properties and structure
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the development of various pharmaceutical compounds.
Chemical Properties and Structure
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a solid, highly purified compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₃S | [1][2] |
| Molecular Weight | 200.22 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 148-152 °C | [1][2] |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO and Methanol | [1] |
| CAS Number | 64987-08-2 | [1][2] |
Structure:
The structure of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is characterized by a thiazole ring substituted with an amino group and an ethyl glyoxylate moiety.
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IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate[3]
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SMILES: CCOC(=O)C(=O)C1=CSC(=N1)N[3]
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InChI: InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9)[3]
Experimental Protocols
Synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Hydrochloride:
A common synthetic route to the hydrochloride salt of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate involves the deprotection of a formylated precursor.
Materials:
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Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate
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Ethanol
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Phosphorus oxychloride
Procedure:
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A suspension of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g) is prepared in ethanol (600 ml).[5]
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Phosphorus oxychloride (41.9 g) is added dropwise to the suspension.[5]
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The reaction mixture is processed to isolate the hydrochloride salt of the product.
It is important to note that this protocol is for the synthesis of the hydrochloride salt. The synthesis of the free base may require an additional neutralization step.
Spectral Data
¹H NMR:
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Signals corresponding to the ethyl group (a quartet and a triplet).
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A singlet for the proton on the thiazole ring.
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A broad singlet for the amino protons.
¹³C NMR:
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Signals for the carbonyl carbons of the ester and ketone.
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Signals for the carbons of the thiazole ring.
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Signals for the carbons of the ethyl group.
IR Spectroscopy:
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Stretching vibrations for the N-H bonds of the amino group.
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Stretching vibrations for the C=O bonds of the ester and ketone.
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Bands characteristic of the thiazole ring.
Applications in Drug Development
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate serves as a crucial building block in the synthesis of a variety of biologically active molecules. It is a key intermediate in the preparation of antibacterial, antiallergic, and anti-inflammatory agents.[1] The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous approved drugs.
Logical Relationships in Synthesis
The synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate hydrochloride from its formylated precursor can be visualized as a straightforward deprotection reaction.
Caption: Synthesis workflow for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate HCl.
References
- 1. usbio.net [usbio.net]
- 2. Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | CAS 64987-08-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | CymitQuimica [cymitquimica.com]
- 5. prepchem.com [prepchem.com]
